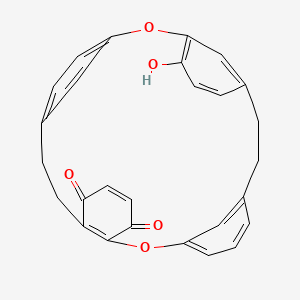
Marchantinquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Marchantinquinone is a natural product found in Reboulia hemisphaerica with data available.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Numerous studies have demonstrated the antioxidant capacity of Marchantinquinone. For instance, it has been shown to inhibit lipid peroxidation induced by iron ions in rat brain tissues, suggesting a protective effect against oxidative damage . The antioxidant activity is often assessed using various models, including the DPPH radical scavenging assay, where this compound has shown promising results.
Table 1: Antioxidant Activity of this compound
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Rat brain tissue | Inhibition of Fe²⁺-induced lipid peroxidation | |
| DPPH assay | Significant free radical scavenging activity |
Therapeutic Potential
This compound has been investigated for its potential therapeutic applications. Its ability to modulate oxidative stress suggests that it may have implications in treating neurodegenerative diseases and other conditions where oxidative damage is a contributing factor.
Case Study: Neuroprotective Effects
In a study focusing on neuroprotection, this compound was administered to rat models subjected to oxidative stress. The results indicated a reduction in neuronal cell death and an improvement in cognitive functions compared to control groups . This positions this compound as a candidate for further investigation in neuroprotective therapies.
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound. It exhibits activity against various bacterial strains, which could be beneficial in developing new antimicrobial agents.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition |
Cytotoxic Effects on Cancer Cells
This compound has shown potential anticancer activity, particularly against breast cancer cell lines like MCF-7. In vitro studies revealed that it induces apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity .
Case Study: Anticancer Activity
In vitro assays demonstrated that treatment with this compound resulted in decreased viability of MCF-7 cells, with mechanisms involving the induction of oxidative stress leading to apoptosis . This finding supports the need for further exploration of this compound as an adjunctive treatment in cancer therapy.
Propiedades
Fórmula molecular |
C28H22O5 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
4-hydroxy-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3,5,7(30),10(29),11,13,16(21),18,24,27-undecaene-17,20-dione |
InChI |
InChI=1S/C28H22O5/c29-24-14-15-26(31)28-23(24)12-8-18-6-10-21(11-7-18)32-27-17-20(9-13-25(27)30)5-4-19-2-1-3-22(16-19)33-28/h1-3,6-7,9-11,13-17,30H,4-5,8,12H2 |
Clave InChI |
RZDIKGWHRSOWGG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C=CC2=O)OC3=CC=CC(=C3)CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5 |
Sinónimos |
marchantinquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















